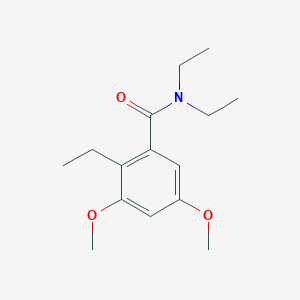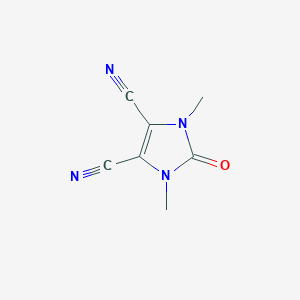![molecular formula C9H14Cl2 B14269534 4-(Dichloromethyl)spiro[2.5]octane CAS No. 138153-59-0](/img/structure/B14269534.png)
4-(Dichloromethyl)spiro[2.5]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dichloromethyl)spiro[2.5]octane is a spirocyclic compound characterized by a unique structure where two rings share a single common atom. This compound has a molecular formula of C9H14Cl2 and a molecular weight of 193.13 g/mol . Spirocyclic compounds, including this compound, are known for their three-dimensional structure, which imparts unique chemical and physical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethyl)spiro[2.5]octane typically involves the spiroannulation of a suitable precursor. One common method is the reaction of 5-methyl-1,3-cyclohexanedione with an alkyl halide in the presence of a base . This reaction forms the spirocyclic structure through a series of nucleophilic substitutions and cyclizations.
Industrial Production Methods
Industrial production of spirocyclic compounds often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dichloromethyl)spiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the dichloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Methyl derivatives
Substitution: Hydroxyl or amino derivatives
Applications De Recherche Scientifique
4-(Dichloromethyl)spiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Dichloromethyl)spiro[2.5]octane involves its interaction with various molecular targets. The dichloromethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with biological molecules. The spirocyclic structure imparts rigidity and three-dimensionality, which can enhance binding to specific targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[2.5]octane: Lacks the dichloromethyl group, making it less reactive.
Spiro[4.5]decane: Larger ring system, different reactivity.
Spiropentadiene: Contains a highly strained ring system, different chemical properties.
Uniqueness
4-(Dichloromethyl)spiro[2.5]octane is unique due to its dichloromethyl group, which imparts additional reactivity compared to other spirocyclic compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propriétés
Numéro CAS |
138153-59-0 |
|---|---|
Formule moléculaire |
C9H14Cl2 |
Poids moléculaire |
193.11 g/mol |
Nom IUPAC |
8-(dichloromethyl)spiro[2.5]octane |
InChI |
InChI=1S/C9H14Cl2/c10-8(11)7-3-1-2-4-9(7)5-6-9/h7-8H,1-6H2 |
Clé InChI |
NLSFYXLVPYRUAD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC2)C(C1)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-Methyl-7-propyldibenzo[b,h][1,6]naphthyridin-4-ol](/img/structure/B14269453.png)

![N-(3-{[(4-Aminophenyl)methyl]amino}-3-methylbutan-2-ylidene)hydroxylamine](/img/structure/B14269471.png)
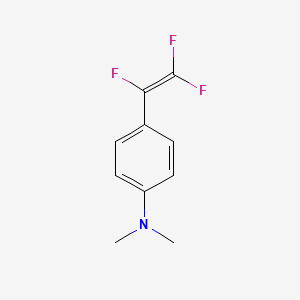
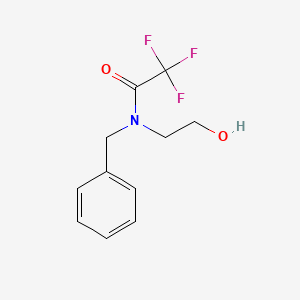
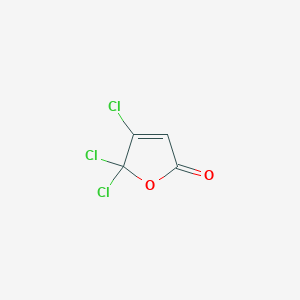
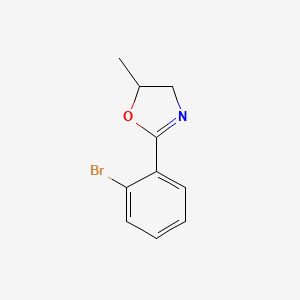
![1-[4-Hydroxy-3-(2-methylprop-2-en-1-yl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14269488.png)
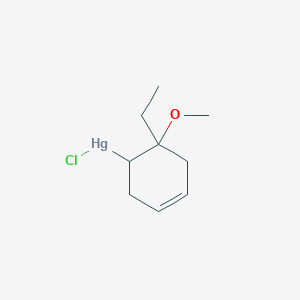
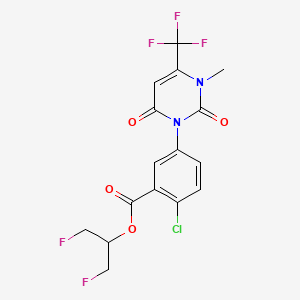
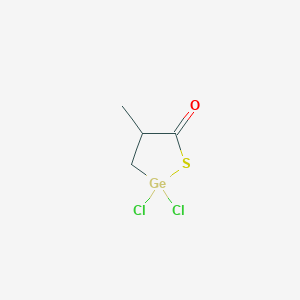
![2H-Indol-2-one, 1,3-dihydro-3-[[4-(1-pyrrolidinyl)phenyl]methylene]-](/img/structure/B14269512.png)
